molecular formula C6H11Na2O8P B12325033 L-Fucose-1-phosphate disodium salt

L-Fucose-1-phosphate disodium salt

Cat. No.: B12325033
M. Wt: 288.10 g/mol
InChI Key: JPJQYRZIJVIUSX-UHFFFAOYSA-L
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Description

L-Fucose-1-phosphate disodium salt is a chemical compound with the molecular formula C6H11Na2O8P. It is a derivative of L-fucose, a deoxyhexose sugar that plays a significant role in various biological processes. This compound is primarily used in biochemical research and has applications in the study of metabolic pathways and enzyme functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Fucose-1-phosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the enzymatic conversion of L-fucose to L-fucose-1-phosphate using fucose isomerase, followed by phosphorylation with a kinase enzyme. The reaction conditions typically include a buffered aqueous solution, optimal pH, and temperature for enzyme activity .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains engineered to overexpress the necessary enzymes can produce L-fucose-1-phosphate from simple sugars like glucose or mannose. The fermentation process is followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: L-Fucose-1-phosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products:

Scientific Research Applications

L-Fucose-1-phosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

L-Fucose-1-phosphate disodium salt exerts its effects primarily through its involvement in metabolic pathways. It serves as a substrate for enzymes like fucokinase and fucose-1-phosphate guanylyltransferase, which are involved in the synthesis of GDP-fucose. GDP-fucose is a crucial donor molecule for fucosylation reactions, which modify glycoproteins and glycolipids. These modifications play essential roles in cell signaling, immune response, and cell adhesion .

Comparison with Similar Compounds

Uniqueness: L-Fucose-1-phosphate disodium salt is unique due to its specific role as an intermediate in the synthesis of GDP-fucose. Its ability to participate in various biochemical reactions makes it a valuable tool in research focused on glycosylation and metabolic pathways.

Properties

Molecular Formula

C6H11Na2O8P

Molecular Weight

288.10 g/mol

IUPAC Name

disodium;(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate

InChI

InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

JPJQYRZIJVIUSX-UHFFFAOYSA-L

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Origin of Product

United States

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